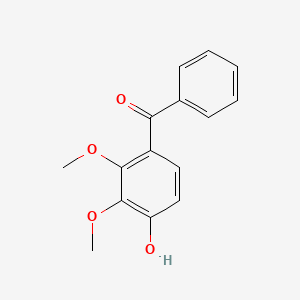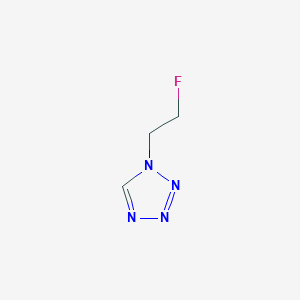![molecular formula C13H18N2O7S B12593473 2-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxyethyl acetate CAS No. 647839-14-3](/img/structure/B12593473.png)
2-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxyethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acétate de 2-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxyméthyl)-2-(4-oxo-2-sulfanylidènepyrimidin-1-yl)oxolan-3-yl]oxyéthyle est un composé organique complexe présentant un potentiel significatif dans divers domaines scientifiques. Ce composé possède une structure unique qui comprend un cycle pyrimidine, un groupe hydroxyle et un groupe acétate, ce qui en fait une molécule polyvalente pour diverses réactions chimiques et applications.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acétate de 2-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxyméthyl)-2-(4-oxo-2-sulfanylidènepyrimidin-1-yl)oxolan-3-yl]oxyéthyle implique généralement plusieurs étapes. Le processus commence par la préparation du cycle pyrimidine, suivie de l'introduction des groupes hydroxyle et acétate. Les réactifs couramment utilisés dans ces réactions comprennent l'anhydride acétique, la pyridine et divers catalyseurs pour faciliter la formation du produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des systèmes à flux continu. Ces méthodes garantissent un rendement et une pureté élevés du produit final. Les conditions de réaction sont optimisées pour maintenir la stabilité du composé et minimiser la formation de sous-produits.
Analyse Des Réactions Chimiques
Types de réactions
L'acétate de 2-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxyméthyl)-2-(4-oxo-2-sulfanylidènepyrimidin-1-yl)oxolan-3-yl]oxyéthyle subit diverses réactions chimiques, notamment :
Oxydation : Les groupes hydroxyles peuvent être oxydés pour former des cétones ou des aldéhydes.
Réduction : Le composé peut être réduit pour former des alcools ou d'autres dérivés réduits.
Substitution : Le groupe acétate peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions de réaction, telles que la température, le pH et le choix du solvant, sont soigneusement contrôlées pour obtenir les produits souhaités.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des aldéhydes ou des cétones, tandis que la réduction peut produire des alcools. Les réactions de substitution peuvent introduire une large gamme de groupes fonctionnels, améliorant la polyvalence du composé.
Applications de la recherche scientifique
L'acétate de 2-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxyméthyl)-2-(4-oxo-2-sulfanylidènepyrimidin-1-yl)oxolan-3-yl]oxyéthyle a de nombreuses applications dans la recherche scientifique :
Chimie : Utilisé comme brique de base pour synthétiser des molécules plus complexes.
Biologie : Étudié pour son rôle potentiel dans les voies biochimiques et les interactions avec les enzymes.
Médecine : Enquête sur son potentiel thérapeutique dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de l'acétate de 2-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxyméthyl)-2-(4-oxo-2-sulfanylidènepyrimidin-1-yl)oxolan-3-yl]oxyéthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et influençant les processus cellulaires. Les voies et les cibles exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
2-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxyethyl acetate has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxyethyl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- Propionate de 2-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxyméthyl)-2-(4-oxo-2-sulfanylidènepyrimidin-1-yl)oxolan-3-yl]oxyéthyle
- Butyrate de 2-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxyméthyl)-2-(4-oxo-2-sulfanylidènepyrimidin-1-yl)oxolan-3-yl]oxyéthyle
Unicité
Ce qui distingue l'acétate de 2-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxyméthyl)-2-(4-oxo-2-sulfanylidènepyrimidin-1-yl)oxolan-3-yl]oxyéthyle, c'est sa combinaison spécifique de groupes fonctionnels, qui confèrent une réactivité et des applications potentielles uniques. Sa structure permet des modifications chimiques diverses, ce qui en fait un composé précieux dans divers contextes de recherche et industriels.
Propriétés
Numéro CAS |
647839-14-3 |
|---|---|
Formule moléculaire |
C13H18N2O7S |
Poids moléculaire |
346.36 g/mol |
Nom IUPAC |
2-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxyethyl acetate |
InChI |
InChI=1S/C13H18N2O7S/c1-7(17)20-4-5-21-11-10(19)8(6-16)22-12(11)15-3-2-9(18)14-13(15)23/h2-3,8,10-12,16,19H,4-6H2,1H3,(H,14,18,23)/t8-,10-,11-,12-/m1/s1 |
Clé InChI |
NQSNTUJCHMHROH-HJQYOEGKSA-N |
SMILES isomérique |
CC(=O)OCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=S)CO)O |
SMILES canonique |
CC(=O)OCCOC1C(C(OC1N2C=CC(=O)NC2=S)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4-Nitrophenyl)methoxy]acetaldehyde](/img/structure/B12593390.png)
![N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-5-methylbenzamide](/img/structure/B12593392.png)

![(3R,7S,8R,9S,10R,13S,14S,16R)-16-fluoro-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B12593415.png)

![6-Methylbenzo[h][1,6]naphthyridin-5(6H)-one](/img/structure/B12593430.png)
![4-[2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)hydrazinyl]benzoic Acid](/img/structure/B12593439.png)
![4-{4-[Bis(4-aminophenyl)methyl]phenoxy}benzene-1,2-dicarbonitrile](/img/structure/B12593444.png)
![2-{[2-(4-Fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}-N-propylacetamide](/img/structure/B12593446.png)

![2-Iodo-3-phenyl-1H-naphtho[2,1-B]pyran-1-one](/img/structure/B12593454.png)
![Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12593461.png)


